![molecular formula C2Cl6O2 B14330862 Trichloro[(trichloromethyl)peroxy]methane CAS No. 111005-89-1](/img/structure/B14330862.png)
Trichloro[(trichloromethyl)peroxy]methane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trichloro[(trichloromethyl)peroxy]methane is an organochlorine compound characterized by the presence of both trichloromethyl and peroxy groups. This compound is known for its significant reactivity and is used in various chemical processes and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of trichloro[(trichloromethyl)peroxy]methane typically involves the chlorination of organic precursors under controlled conditions. One common method is the reaction of trichloromethane with chlorine gas in the presence of ultraviolet light, which facilitates the formation of the peroxy linkage.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. These processes are conducted in specialized reactors where temperature, pressure, and light exposure are carefully controlled to ensure the desired product yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Trichloro[(trichloromethyl)peroxy]methane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to simpler chlorinated compounds.
Substitution: The trichloromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and ammonia can facilitate substitution reactions.
Major Products
The major products formed from these reactions include various chlorinated derivatives and peroxy compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Trichloro[(trichloromethyl)peroxy]methane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: The compound is studied for its potential effects on biological systems, including its reactivity with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the manufacture of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of trichloro[(trichloromethyl)peroxy]methane involves its reactivity with various molecular targets. The compound can interact with nucleophiles, leading to the formation of new chemical bonds. The peroxy group is particularly reactive, facilitating oxidation reactions and the formation of reactive oxygen species.
Comparación Con Compuestos Similares
Similar Compounds
Trichloromethane (Chloroform): A common solvent with similar chlorinated structure.
Trichloroacetic Acid: Known for its strong acidity due to the presence of the trichloromethyl group.
Trichloromethanesulfonic Acid: Another strong acid with similar functional groups.
Uniqueness
Trichloro[(trichloromethyl)peroxy]methane is unique due to the presence of both trichloromethyl and peroxy groups, which confer distinct reactivity and chemical properties. This dual functionality makes it valuable in various chemical processes and applications.
Propiedades
Número CAS |
111005-89-1 |
|---|---|
Fórmula molecular |
C2Cl6O2 |
Peso molecular |
268.7 g/mol |
Nombre IUPAC |
trichloro(trichloromethylperoxy)methane |
InChI |
InChI=1S/C2Cl6O2/c3-1(4,5)9-10-2(6,7)8 |
Clave InChI |
NDHYXZCDTGNTSM-UHFFFAOYSA-N |
SMILES canónico |
C(OOC(Cl)(Cl)Cl)(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Octylphenyl)sulfamoyl]benzoic acid](/img/structure/B14330805.png)
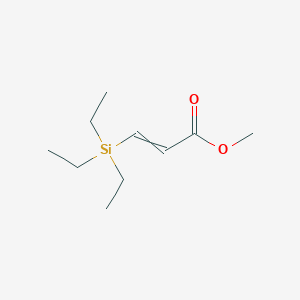
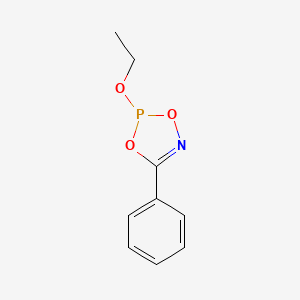
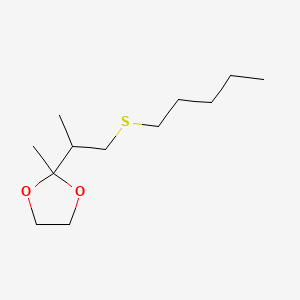
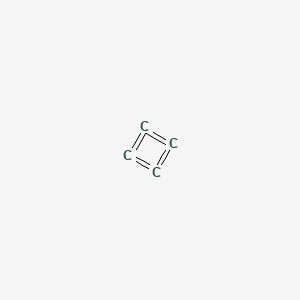
![(4-Chlorophenyl)[4-(diethylamino)phenyl]methanone](/img/structure/B14330831.png)
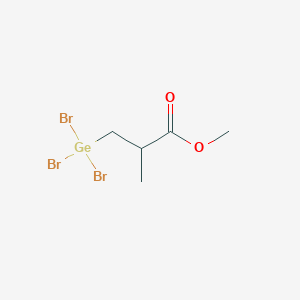
![6-Propyl-3-(2H-tetrazol-5-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14330834.png)
![3-[(2,3-Dihydro-1-benzoxepin-5-yl)sulfanyl]propanoic acid](/img/structure/B14330842.png)
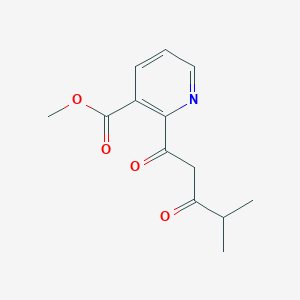


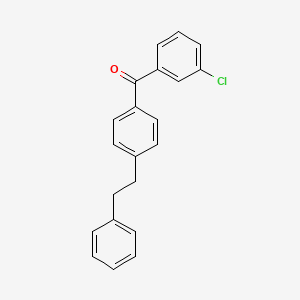
![2-(Pyridin-2-yl)-3H-imidazo[4,5-f]quinoline](/img/structure/B14330870.png)
